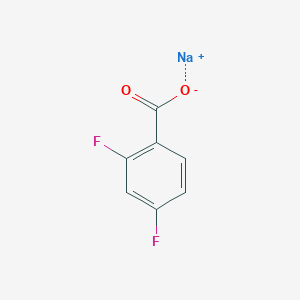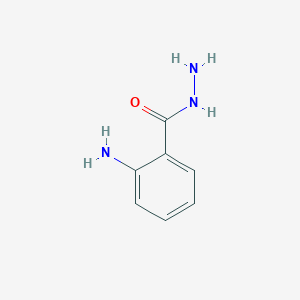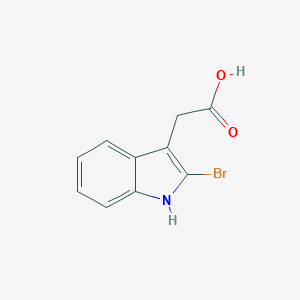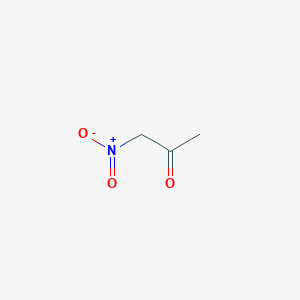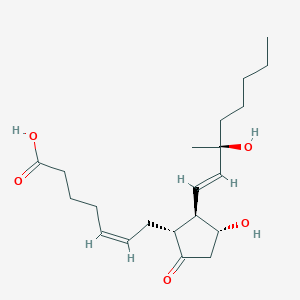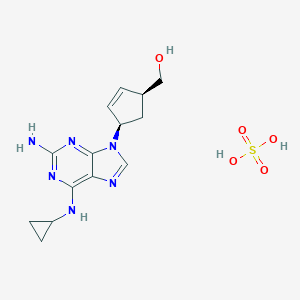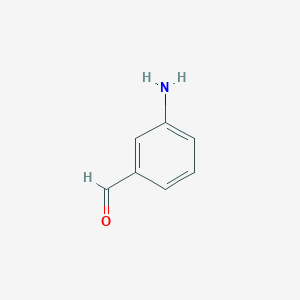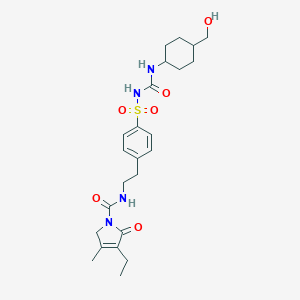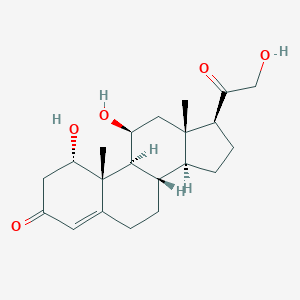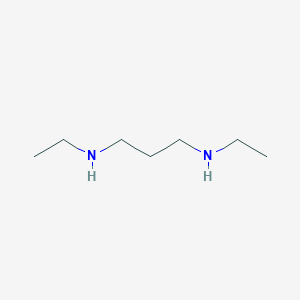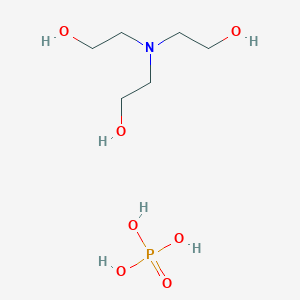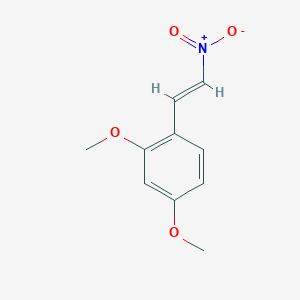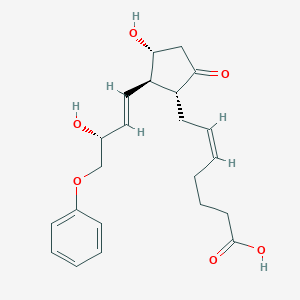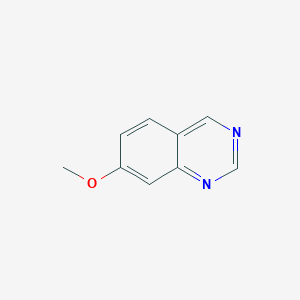
7-Metoxiquinazolina
Descripción general
Descripción
7-Methoxyquinazoline is a heterocyclic aromatic organic compound with the molecular formula C9H8N2O. It is a derivative of quinazoline, featuring a methoxy group (-OCH3) at the seventh position of the quinazoline ring. Quinazoline derivatives are known for their diverse biological activities, making them significant in medicinal chemistry.
Aplicaciones Científicas De Investigación
7-Methoxyquinazoline has a wide range of applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex quinazoline derivatives.
Biology: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.
Medicine: Quinazoline derivatives, including 7-Methoxyquinazoline, are investigated for their potential as anticancer, antimicrobial, and anti-inflammatory agents.
Industry: It is used in the development of pharmaceuticals and agrochemicals.
Mecanismo De Acción
Target of Action
7-Methoxyquinazoline primarily targets the Epidermal Growth Factor Receptor (EGFR) and the c-Mesenchymal-Epithelial Transition factor (c-Met) . These proteins play crucial roles in cell signaling pathways that regulate cell growth, survival, and differentiation. Aberrant expression of c-Met has been identified as a driving factor in EGFR Tyrosine Kinase Inhibitor (EGFR-TKI) resistance, particularly in non-small cell lung cancer (NSCLC) treatment .
Mode of Action
7-Methoxyquinazoline interacts with its targets (EGFR and c-Met) by inhibiting their kinase activities . This inhibition prevents the phosphorylation of these proteins, thereby disrupting the downstream signaling pathways they regulate . For instance, one derivative of 7-Methoxyquinazoline, TS-41, has shown potent inhibitory activity against EGFR L858R and c-Met kinases .
Biochemical Pathways
The inhibition of EGFR and c-Met by 7-Methoxyquinazoline affects several biochemical pathways. The most notable is the downregulation of the phosphorylation of EGFR, c-Met, and downstream AKT at the molecular level . This disruption can lead to the induction of apoptosis and cell cycle arrest, thereby inhibiting the growth and proliferation of cancer cells .
Pharmacokinetics
In general, pharmacokinetic properties are crucial in the drug discovery and development stage .
Result of Action
The result of 7-Methoxyquinazoline’s action is the inhibition of cell growth and induction of apoptosis in cancer cells. For example, TS-41, a derivative of 7-Methoxyquinazoline, has shown excellent inhibitory activity on three NSCLC cell lines A549 −P, H1975, and PC-9 . It also induced apoptosis and cell cycle arrest of A549 −P cells in a concentration-dependent manner .
Análisis Bioquímico
Biochemical Properties
7-Methoxyquinazoline derivatives have been designed and synthesized as inhibitors of EGFR/c-Met, which are key enzymes in various biochemical reactions . These compounds interact with these enzymes, inhibiting their activity and thus influencing the biochemical pathways in which they are involved .
Cellular Effects
7-Methoxyquinazoline derivatives have shown inhibitory activity against various types of cells, including non-small cell lung cancer (NSCLC) cell lines . They influence cell function by inhibiting the activity of EGFR and c-Met, which can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of 7-Methoxyquinazoline involves binding interactions with EGFR and c-Met, leading to their inhibition . This inhibition can result in changes in gene expression and cellular processes .
Temporal Effects in Laboratory Settings
The effects of 7-Methoxyquinazoline derivatives have been studied over time in laboratory settings . These studies have provided information on the stability and degradation of these compounds, as well as their long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of 7-Methoxyquinazoline derivatives have been studied in animal models . These studies have shown that the effects of these compounds can vary with different dosages, with potential toxic or adverse effects observed at high doses .
Metabolic Pathways
7-Methoxyquinazoline is involved in various metabolic pathways due to its interaction with EGFR and c-Met . These interactions can influence metabolic flux and metabolite levels .
Transport and Distribution
The transport and distribution of 7-Methoxyquinazoline within cells and tissues are influenced by its interactions with EGFR and c-Met . These interactions can affect its localization or accumulation .
Subcellular Localization
The subcellular localization of 7-Methoxyquinazoline is influenced by its interactions with EGFR and c-Met . These interactions can direct it to specific compartments or organelles, affecting its activity or function .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxyquinazoline typically involves the reaction of appropriate starting materials under specific conditions. One common method includes the reaction of 2-aminobenzonitrile with dimethyl sulfate to introduce the methoxy group, followed by cyclization to form the quinazoline ring. Another method involves the use of 2-aminobenzamide and methoxyacetyl chloride under basic conditions to achieve the desired product.
Industrial Production Methods: Industrial production of 7-Methoxyquinazoline may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions: 7-Methoxyquinazoline undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a quinazoline-7-carboxylic acid derivative.
Reduction: Reduction reactions can convert the quinazoline ring to a dihydroquinazoline derivative.
Substitution: Electrophilic substitution reactions can introduce various substituents at different positions on the quinazoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products:
- Oxidation of 7-Methoxyquinazoline can yield quinazoline-7-carboxylic acid.
- Reduction can produce dihydroquinazoline derivatives.
- Substitution reactions can result in various functionalized quinazoline derivatives.
Comparación Con Compuestos Similares
Quinazoline: The parent compound without the methoxy group.
4-Methoxyquinazoline: A derivative with the methoxy group at the fourth position.
6-Methoxyquinazoline: A derivative with the methoxy group at the sixth position.
Uniqueness: 7-Methoxyquinazoline is unique due to the position of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group at the seventh position can enhance its ability to interact with specific molecular targets, making it a valuable compound in medicinal chemistry.
Propiedades
IUPAC Name |
7-methoxyquinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c1-12-8-3-2-7-5-10-6-11-9(7)4-8/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHRMMMLUWHPZAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=NC=NC=C2C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10105-37-0 | |
| Record name | 7-methoxyquinazoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


